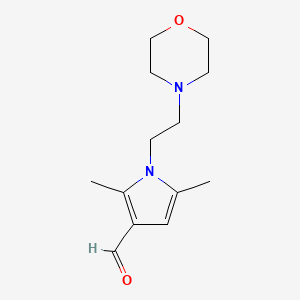

2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-11-9-13(10-16)12(2)15(11)4-3-14-5-7-17-8-6-14/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLYDRSDAWRCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCN2CCOCC2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-(morpholin-4-yl)ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to the following structurally related derivatives (Table 1):

Key Observations:

Substituent Effects: The morpholin-4-yl-ethyl group in the target compound enhances polarity and water solubility compared to pyridine-based analogues (e.g., pyridin-4-ylmethyl in ). The trifluoromethyl group in the analogue from introduces strong electron-withdrawing effects, which may alter reactivity or metabolic stability.

Molecular Weight and Complexity :

- The trifluoromethyl-containing analogue (352.35 g/mol) is significantly heavier than the target compound (249.33 g/mol), which could impact pharmacokinetics (e.g., absorption, distribution).

Physicochemical and Pharmacological Properties

Hydrogen-Bonding and Solubility

- Target Compound : The morpholine group contributes 2 hydrogen-bond acceptors (oxygen and nitrogen), while the pyridine-based analogue has 2 hydrogen-bond acceptors (pyridine nitrogen and aldehyde oxygen). However, morpholine’s oxygen may enhance solubility in polar solvents.

- Topological Polar Surface Area (TPSA) : Pyridine derivatives (e.g., ) have a TPSA of ~34.9 Ų, whereas morpholine-containing compounds likely exhibit higher TPSA due to the additional oxygen atom, favoring aqueous solubility .

Biological Activity

2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde, with the chemical formula and CAS No. 852217-71-1, is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, effects on cell lines, and potential therapeutic applications.

The compound exhibits a molecular weight of approximately 236.31 g/mol and is characterized by its pyrrole structure, which is known for its diverse biological activities. The compound's structure includes a morpholine group, which may contribute to its pharmacological properties.

Anticancer Potential

Recent studies have indicated that compounds containing the pyrrole moiety exhibit significant anticancer activity. For instance, derivatives of 2,5-dimethylpyrrole have been shown to enhance cell-specific productivity in monoclonal antibody production while suppressing cell growth in certain conditions . Specifically, 2,5-dimethylpyrrole was identified as a critical structural component that improved monoclonal antibody production in cell cultures by increasing glucose uptake and ATP levels .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MPPB (related compound) | rCHO cells | 1.5-fold increase in mAb production | Increased glucose uptake and ATP levels |

| 2,5-Dimethylpyrrole | Various cancer lines | Not specified | Enhanced cell-specific productivity |

The biological activity of this compound is thought to involve several mechanisms:

- Cell Growth Suppression : The compound has been shown to suppress cell growth while enhancing metabolic activity in certain cell types.

- Monoclonal Antibody Production : It significantly increases the production of monoclonal antibodies by modulating cellular metabolism .

- Glycosylation Control : The compound may influence the glycosylation patterns of proteins, which is crucial for therapeutic efficacy .

Case Studies

In a study examining the effects of related compounds on various cancer cell lines, it was observed that derivatives like MPPB significantly increased monoclonal antibody yield while maintaining cell viability. This suggests that optimizing the structure of pyrrole derivatives can lead to enhanced therapeutic applications in oncology .

Table 2: Case Study Results

| Study Focus | Findings |

|---|---|

| Monoclonal Antibody Production | Increased yield by 1.5-fold under optimized conditions with MPPB |

| Viability Assessment | Maintained viability while enhancing productivity |

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. The compound exhibits several precautionary warnings related to inhalation and skin exposure, indicating potential toxicity at high concentrations. It is classified as harmful if inhaled and may cause skin irritation .

Q & A

Q. Table 1: Example Synthesis Protocols for Analogous Compounds

Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 277.3 g/mol for C₁₄H₂₀N₂O₂) .

- DFT Calculations : Predicts electronic properties and reactive sites for further functionalization .

Advanced: How can X-ray crystallography combined with SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use high-resolution (≤1.0 Å) X-ray data to minimize thermal motion artifacts.

- SHELX Workflow :

Q. Example Structural Insights :

- Morpholine substituents often adopt chair conformations, stabilized by intramolecular H-bonding with the aldehyde group .

Advanced: What methodologies are recommended for analyzing the conformational dynamics of the pyrrole ring and morpholine substituent?

Methodological Answer:

- Ring Puckering Analysis :

- Molecular Dynamics (MD) Simulations :

Q. Table 2: Conformational Parameters in Related Compounds

| Compound | Q₂ (Å) | θ (°) | Dominant Puckering Mode | Reference ID |

|---|---|---|---|---|

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 0.42 | 120 | Envelope | |

| Morpholine-containing pyrroles | 0.38 | 90 | Half-chair |

Advanced: How can researchers resolve contradictions in biological activity data across substituted pyrrole carbaldehyde derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare substituent effects (e.g., morpholine vs. pyridinyl groups) on antimicrobial IC₅₀ values.

- Use logistic regression models to identify critical physicochemical parameters (e.g., logP, polar surface area).

- Assay Standardization :

Q. Example Contradiction Resolution :

- Discrepancies in anticancer activity between fluorophenyl and trifluoromethylphenyl analogs may arise from differences in cellular uptake kinetics, resolvable via radiolabeled tracer studies .

Advanced: What strategies mitigate challenges in purifying this compound during synthesis?

Methodological Answer:

- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate aldehyde derivatives from byproducts.

- Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) for high-purity crystals.

- HPLC-PDA : Monitor purification efficiency via UV-Vis at λ = 270–300 nm (aldehyde π→π* transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.